molecular formula C22H18N2O3 B4227109 2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4227109
M. Wt: 358.4 g/mol
InChI Key: IMEOSXISCCCNGV-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMXB-A, and it has been found to have various biochemical and physiological effects.

Mechanism of Action

DMXB-A acts as an agonist for the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, inflammation, and apoptosis. DMXB-A binding to the α7 nAChR results in the activation of intracellular signaling pathways that lead to the regulation of gene expression and the release of various neurotransmitters.
Biochemical and Physiological Effects:
DMXB-A has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. DMXB-A has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, DMXB-A has been found to have neuroprotective effects and can reduce the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

DMXB-A has several advantages for lab experiments. It is a highly selective agonist for the α7 nAChR and has minimal off-target effects. DMXB-A is also stable and can be easily synthesized in large quantities. However, DMXB-A has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain experiments. Additionally, DMXB-A can be toxic at high concentrations, which can limit its use in vivo.

Future Directions

There are several future directions for research on DMXB-A. One potential area of research is the development of DMXB-A analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of DMXB-A in various neurodegenerative disorders. Additionally, the mechanism of action of DMXB-A on the α7 nAChR needs to be further elucidated to understand its full potential in various physiological processes.
Conclusion:
DMXB-A is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of DMXB-A involves the reaction of 2-(1,3-benzodioxol-5-yl)-3-nitrobenzoic acid with 3-methylphenylhydrazine. DMXB-A acts as an agonist for the α7 nAChR and has been found to have various biochemical and physiological effects. DMXB-A has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on DMXB-A, including the development of DMXB-A analogs and investigation of its therapeutic potential in neurodegenerative disorders.

Scientific Research Applications

DMXB-A has been found to have potential applications in various fields of scientific research. It has been studied for its neuroprotective and anti-inflammatory properties. DMXB-A has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-14-5-4-6-16(11-14)24-21(15-9-10-19-20(12-15)27-13-26-19)23-18-8-3-2-7-17(18)22(24)25/h2-12,21,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEOSXISCCCNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-3-(3-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone

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